N-(2,3-dimethylphenyl)-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-4-iodobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DIBA, and it is a derivative of benzamide.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-4-iodobenzamide involves the inhibition of the proteasome, which is a complex of proteins responsible for the degradation of intracellular proteins. DIBA binds to the active site of the proteasome and prevents its function, leading to the accumulation of toxic proteins within the cell and ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-4-iodobenzamide are primarily related to its inhibition of the proteasome. This inhibition leads to the accumulation of toxic proteins within the cell, which triggers a cascade of events that ultimately result in cell death. Additionally, DIBA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(2,3-dimethylphenyl)-4-iodobenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This selectivity makes it an attractive candidate for cancer therapy. However, one of the limitations of using DIBA is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,3-dimethylphenyl)-4-iodobenzamide. One potential direction is the modification of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the efficacy and safety of DIBA in vivo and its potential as a cancer therapeutic agent. Finally, the development of novel proteasome inhibitors based on the structure of DIBA may lead to the discovery of new and more effective cancer therapies.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide involves the reaction of 2,3-dimethyl aniline with 4-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of N-(2,3-dimethylphenyl)-4-iodobenzamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-4-iodobenzamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the area of cancer research. It has been found that DIBA can inhibit the growth of cancer cells by targeting the proteasome, which is an essential component of the cell's protein degradation machinery.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBZOVKRUGHZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-iodobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.